N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide
Description
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2-(methylsulfanyl)phenyl group at the 5-position and a 3-phenylpropanamide moiety at the 2-position.
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-24-15-10-6-5-9-14(15)17-20-21-18(23-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRJEEKJIIARHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-Methylsulfanylphenyl Group: This step involves the substitution reaction where a suitable precursor, such as a halogenated phenyl compound, reacts with a methylthiol group.
Attachment of the 3-Phenylpropanamide Group: This can be achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Recent studies have identified compounds related to the oxadiazole structure as having notable antitumor properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and tested for their cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Risk Assessment in Cosmetics
With the European Union's ban on animal testing for cosmetic products, there is a growing need for alternative methods to assess the safety of chemical ingredients. The TOXIN knowledge graph has been developed to integrate historical data with new methodologies for evaluating potential organ toxicity associated with compounds like N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide. This tool facilitates the identification of cosmetic ingredients that may pose liver toxicity risks based on existing data from non-animal testing approaches .
Hepatotoxicity Studies
Studies utilizing the TOXIN knowledge graph have indicated that certain oxadiazole derivatives can affect liver function parameters. By employing advanced predictive models and in vitro testing methods, researchers can assess the hepatotoxic potential of these compounds without relying on animal models. This approach not only adheres to ethical standards but also enhances the reliability of toxicity assessments for human health .
Synthesis and Evaluation
In a recent study involving the synthesis of various oxadiazole derivatives, including this compound, researchers evaluated their antitumor activity using the National Cancer Institute's screening protocols. The results demonstrated promising cytotoxic effects against multiple cancer cell lines, suggesting that further development could lead to new therapeutic agents .
In Silico Toxicity Prediction
The compound has also been subjected to in silico toxicity predictions using tools like the OECD QSAR Toolbox. These assessments help identify structural alerts associated with potential toxic effects and guide further experimental validation .
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methylsulfanyl and phenyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- The target compound’s molecular weight (~401.5 g/mol) falls within the range typical for drug-like molecules, suggesting favorable bioavailability.
- Sulfonyl derivatives (e.g., ) exhibit higher molecular weights and polarities, which may improve solubility but reduce blood-brain barrier penetration.
Biological Activity
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C17H15N3O2S |
| Molecular Weight | 325.3849 g/mol |
| IUPAC Name | This compound |
| SMILES String | CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to oxadiazole compounds. The compound in focus has shown promising results against several bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the efficacy of oxadiazole derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency:
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.35 |
The compound's mechanism of action appears to involve interaction with bacterial DNA gyrase, similar to established antibiotics like ciprofloxacin. Molecular docking studies suggest that the compound forms critical hydrogen bonds with amino acid residues in the active site of DNA gyrase, enhancing its antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro assessments using MTT assays revealed that the compound effectively inhibits the proliferation of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 1.5 |
| MCF-7 (Breast) | 2.0 |
| A2780 (Ovarian) | 1.8 |
The structure–activity relationship analysis suggests that modifications in the oxadiazole ring significantly influence its anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound binds effectively to DNA gyrase and other nucleic acid targets.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress in microbial and cancer cells, contributing to its cytotoxic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
